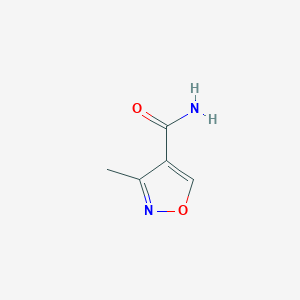

3-Methylisoxazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSLCGYMISJJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314959-75-5 | |

| Record name | 3-methylisoxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 3-Methylisoxazole-4-carboxylic Acid Core

The synthesis of the isoxazole (B147169) carboxylic acid is a critical first stage, relying on the careful selection of precursors and well-established cyclization and functional group transformation protocols.

The assembly of the 3-methylisoxazole (B1582632) ring system primarily utilizes simple, commercially available starting materials. The most common precursors are a β-keto ester, typically ethyl acetoacetate (B1235776) , and hydroxylamine (B1172632) hydrochloride . researchgate.netnanobioletters.comnih.gov These two components provide the necessary carbon and nitrogen backbone for the heterocyclic ring.

In many synthetic variations, particularly multicomponent reactions, an aldehyde is introduced as a third component to generate substituted isoxazoles. nanobioletters.comnih.gov For the direct synthesis of the ester precursor to 3-methylisoxazole-4-carboxylic acid, key intermediates include ethyl ethoxymethyleneacetoacetic ester , which is formed from the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride. google.com Another synthetic route involves ethyl 2-cyano-3-ethoxybut-2-enoate as a key intermediate. nih.gov These intermediates are designed to react with hydroxylamine to form the desired isoxazole ring structure.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| Ethyl Acetoacetate | β-keto ester providing the core carbon backbone. researchgate.netnanobioletters.com |

| Hydroxylamine Hydrochloride | Source of the nitrogen and oxygen atoms for the isoxazole ring. researchgate.netnanobioletters.com |

| Ethyl Ethoxymethyleneacetoacetic Ester | Intermediate for forming the substituted isoxazole ring. google.com |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | Intermediate in a multi-step synthesis of the isoxazole core. nih.gov |

The formation of the isoxazole ring is typically achieved through condensation and cyclization reactions. A primary method involves the reaction of a β-keto ester like ethyl acetoacetate with hydroxylamine. researchgate.net This can proceed in a two-step fashion, first forming an oxime intermediate which then undergoes ring closure. researchgate.net

More modern and efficient approaches utilize one-pot, multicomponent reactions where ethyl acetoacetate, hydroxylamine hydrochloride, and often a substituted aldehyde are combined in the presence of a catalyst. researchgate.netnanobioletters.com This strategy is valued for its atom economy and ability to generate diverse products in a single step. A wide array of catalysts have been employed to facilitate this transformation, ranging from simple bases and biodegradable organocatalysts to heterogeneous catalysts. researchgate.net For instance, catalysts like tartaric acid, sodium acetate (B1210297), and 1,4-diazobicyclo[2.2.2]octane (DABCO) have been successfully used. researchgate.net Green chemistry approaches have also been explored, using water as a solvent or even employing tomato fruit extract as a natural catalytic medium. researchgate.netnanobioletters.com

Another powerful route to the isoxazole core is through [3+2] cycloaddition reactions. This involves the reaction of an in-situ generated nitrile oxide with an alkyne, such as ethyl 2-butynoate, to form the isoxazole ester. rsc.orgcore.ac.uk

Table 2: Catalysts and Conditions for Isoxazole Ring Synthesis

| Catalyst | Substrates | Solvent | Conditions | Key Finding |

|---|---|---|---|---|

| dl-Tartaric Acid | Ethyl acetoacetate, Aromatic Aldehyde, Hydroxylamine HCl | Water | Room Temperature | Provides good product yield in a short reaction time. researchgate.net |

| Sodium Acetate | Ethyl acetoacetate, Substituted Aldehyde, Hydroxylamine | Aqueous Ethanol | Irradiation (150W lamp) | Inexpensive and non-toxic catalyst for the condensation. researchgate.net |

| DABCO | Ethyl acetoacetate, Substituted Aldehyde, Hydroxylamine HCl | Ethanol | Reflux | An eco-friendly protocol for disubstituted isoxazolones. researchgate.net |

| ZSM-5 | Ethyl acetoacetate, Benzaldehyde, Hydroxylamine HCl | Solvent-free | 100°C | Good to exceptional yields for aromatic aldehydes with various functional groups. nanobioletters.com |

Once the ester precursor, typically ethyl 3-methylisoxazole-4-carboxylate or the corresponding methyl ester, has been synthesized, the final step to obtaining the carboxylic acid core is hydrolysis. google.compharmaffiliates.com This transformation is most commonly achieved through saponification, which involves treating the ester with a strong base.

Standard protocols utilize aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as methanol (B129727) or ethanol. rsc.orggoogle.com The reaction mixture is typically heated or stirred at room temperature until the ester is fully consumed. rsc.org Following the hydrolysis, an acidification step, usually with hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the final 3-methylisoxazole-4-carboxylic acid product. nih.gov For example, the hydrolysis of methyl 3-phenyl-5-methylisoxazole-4-carboxylate with potassium hydroxide is a documented method to yield the corresponding carboxylic acid. google.com Similarly, Boc-protected aminoisoxazole methyl esters have been hydrolyzed using 10% NaOH in methanol at low temperatures. rsc.org

Elucidation of Reaction Mechanisms and Pathway Control

The formation of the amide bond in 3-methylisoxazole-4-carboxamide and its derivatives is frequently accomplished using carbodiimide (B86325) coupling agents, with the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) being particularly common. nih.govnih.govnanobioletters.com The mechanism of this transformation is a well-understood, multi-step process designed to activate the carboxylic acid for nucleophilic attack by an amine. nih.govthermofisher.comchemistrysteps.com

The reaction is initiated by the attack of the carboxylate oxygen of 3-methylisoxazole-4-carboxylic acid on the carbodiimide carbon of EDC. thermofisher.comresearchgate.net This forms a highly reactive O-acylisourea intermediate. thermofisher.comresearchgate.netresearchgate.net This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid. thermofisher.comresearchgate.net

To prevent hydrolysis and increase the efficiency of the reaction, a nucleophilic catalyst such as DMAP is introduced. nih.govnih.gov DMAP intercepts the O-acylisourea intermediate. It functions as an acyl transfer agent, leading to the formation of a yet more reactive N-acylpyridinium species. nih.gov This intermediate is highly susceptible to nucleophilic attack. nih.gov

The final step is the nucleophilic attack by the primary or secondary amine on the activated carbonyl carbon of the N-acylpyridinium intermediate. nih.govchemistrysteps.com This attack results in the formation of the desired amide bond and the release of DMAP, which is regenerated catalytically. The EDC is consumed and converted into a soluble urea (B33335) byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, which can typically be removed during aqueous workup. thermofisher.com In some protocols, 1-hydroxybenzotriazole (B26582) (HOBt) is added as an auxiliary agent to further suppress side reactions and racemization by forming an active HOBt ester. nih.gov

The general mechanism can be summarized as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with EDC to form the O-acylisourea intermediate. thermofisher.comchemistrysteps.com

Formation of Reactive Intermediate: DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. nih.gov

Nucleophilic Attack: The amine attacks the N-acylpyridinium intermediate to form the final amide product, regenerating the DMAP catalyst. chemistrysteps.com

This EDC/DMAP-facilitated coupling is a robust and widely used method for synthesizing a diverse library of this compound derivatives at room temperature with good to excellent yields. nih.govnih.govnih.gov

Catalysis and reaction conditions play a pivotal role in directing the outcome of reactions involving the isoxazole core, often determining the chemoselectivity and regioselectivity of transformations. researchgate.net The choice of catalyst can lead to completely different product scaffolds from the same set of starting materials. rsc.org

For instance, in cycloaddition reactions involving isoxazoles and ynamides, the catalyst dictates the reaction pathway. Density functional theory (DFT) calculations have shown that a Brønsted acid catalyst favors a [5 + 2 + 1] cycloaddition, while a gold(I) catalyst leads to a [3 + 2] cycloaddition product, and a platinum(II) catalyst results in a [5 + 2] annulation. rsc.org This highlights the profound influence of the catalyst in controlling the reaction mechanism after the initial formation of a common α-imino intermediate. rsc.orgrsc.org

Copper catalysis has also been shown to influence the regioselectivity of isoxazole cycloadditions. In reactions with 2-alkynylbenzaldehydes, a Cu(II) catalyst directs the [4+2]-cycloaddition to occur across the C(3,4)-bond of the isoxazole ring. acs.org It is postulated that the coordination of the isoxazole to the copper center increases the π-bond character of the C(3,4) carbons, making them effective 2π-donors. acs.org This selective activation allows for the synthesis of specific naphthalene (B1677914) derivatives. acs.org

Reaction conditions, such as the energy source, can also control reaction pathways. In a three-component reaction between 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide, different products are formed depending on the conditions. beilstein-journals.org Mechanical stirring at room temperature yields primarily the Knoevenagel adduct and a Schiff base. beilstein-journals.org However, applying ultrasonication at the same temperature selectively promotes an intramolecular cyclization involving a phenolic hydroxyl group, leading to a substituted chroman-3-carboxamide. beilstein-journals.org This demonstrates that the mode of energy input can overcome activation barriers for specific pathways, thereby controlling the chemoselectivity of the reaction. beilstein-journals.org

These examples underscore the critical role that both the choice of catalyst and the specific reaction conditions play in guiding the chemical transformations of isoxazole derivatives, enabling the selective synthesis of complex and diverse molecular architectures. rsc.orgacs.orgbeilstein-journals.org

Strategic Utility as a Synthetic Building Block and Intermediate

The this compound framework and its precursors are valuable synthetic building blocks, prized for their utility in constructing more complex molecules, particularly in medicinal and agricultural chemistry. researchgate.netcymitquimica.comresearchgate.net The isoxazole ring is considered a "privileged" structure due to its presence in numerous biologically active compounds and its ability to serve as a versatile synthetic intermediate. researchgate.netrsc.org

One of the key features of the isoxazole ring is the weak N-O bond, which, under specific reductive or basic conditions, can be cleaved. researchgate.net This property allows the isoxazole to act as a masked precursor for other functional groups. For example, isoxazole derivatives can be transformed into β-hydroxy ketones, β-dicarbonyl compounds, and α,β-unsaturated oximes, making them useful intermediates in multi-step syntheses. researchgate.net

The bifunctional nature of derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) further enhances their utility. nih.gov AMIA, which contains both an amino and a carboxylic acid group, has been successfully used as an unnatural β-amino acid in solid-phase peptide synthesis. nih.govmdpi.com Its incorporation into peptide chains creates α/β-mixed peptides, which are of interest as peptidomimetics with potentially improved metabolic stability compared to natural peptides. nih.govnih.govmdpi.com The ability to couple AMIA to resin-bound peptides opens avenues for creating novel classes of bioactive peptides. nih.govmdpi.com

Furthermore, the this compound core can act as a directing group in C-H activation/functionalization reactions. The 5-methylisoxazole-3-carboxamide (B1215236) moiety, a constitutional isomer, has been used as a bidentate directing group to facilitate palladium-catalyzed acetoxylation of unactivated primary γ-C(sp³)–H bonds in amino acids like valine and isoleucine. researchgate.netrsc.org This strategic functionalization provides access to valuable γ-modified amino acids that can be used in native chemical ligation for protein synthesis. researchgate.net This demonstrates the utility of the isoxazole carboxamide unit not just as a structural component of the final molecule, but also as a tool to enable challenging chemical transformations.

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of compounds with their biological activities. For derivatives of 3-Methylisoxazole-4-carboxamide, QSAR models have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

Predictive Modeling for Biological Activity

Predictive QSAR models are developed using statistical methods to forecast the biological activity of novel compounds based on their structural features. These models are particularly valuable for screening large libraries of virtual compounds, thereby saving time and resources.

For instance, 3D-QSAR models have been successfully employed to predict the antibacterial activity of novel sulfonamide hybrids incorporating a coumarin (B35378) and isoxazole (B147169) moiety. researchgate.netdntb.gov.ua These models demonstrated acceptable predictive capabilities, which were subsequently confirmed through experimental assays, underscoring their utility in designing new antibacterial agents. researchgate.netdntb.gov.ua In one such study, the 3D-QSAR model showed a good correlation coefficient for predicting the pMIC (the negative logarithm of the minimum inhibitory concentration) of the designed compounds. researchgate.net

Furthermore, QSAR modeling has been applied to identify inhibitors of the Toll-like receptor 4 (TLR4) pathway, a potential therapeutic target for Mycoplasma pneumonia. rsc.org By combining molecular docking with regression and classification machine learning algorithms, researchers have established QSAR models to predict the biological activity of potential TLR4 inhibitors. rsc.org These models, built from a dataset of 78 molecules, exhibited high correlation coefficients (R²) on both training and testing sets, indicating their robustness in predicting inhibitory activity. rsc.org

Correlation of Molecular Descriptors with Functional Outcomes

The foundation of any QSAR model lies in the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. The correlation of these descriptors with the functional outcomes of this compound derivatives provides deep insights into the structural requirements for their biological activity.

Key molecular descriptors used in these analyses include:

Hydrogen Bond Acceptors (HBA) and Hydrogen Bond Donors (HBD) : These descriptors quantify a molecule's ability to form hydrogen bonds, which are crucial for ligand-receptor interactions. mdpi.com

Partition Coefficient (ALogP) : This descriptor measures the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Molecular Weight (M.Wt) : The size of the molecule can influence its binding affinity and specificity. mdpi.com

Molecular Fractional Polar Surface Area (MFPSA) : This descriptor is related to a molecule's polarity and its ability to permeate biological membranes. mdpi.com

Number of Rotatable Bonds, Rings, and Aromatic Rings : These descriptors relate to the conformational flexibility and shape of the molecule. mdpi.com

In the context of TLR4 inhibitors, molecular descriptors and fingerprints have been studied to understand the structural elements that lead to increased or decreased inhibitory activities. rsc.org Similarly, for novel sulfonamide hybrids, key descriptors that robustly depend on antibacterial activity were identified through 3D-QSAR models. researchgate.netdntb.gov.ua This allows for the rational design of new compounds where specific functional groups can be modified to enhance the desired biological effect.

Conformational Analysis and Structural Determinants of Activity

The three-dimensional arrangement of atoms in a molecule (conformation) and the specific structural features it possesses are critical determinants of its biological activity. For this compound derivatives, their interaction with biological targets is highly dependent on their conformation and the nature of their substituents.

Studies on isoxazole-4-carboxamide derivatives as modulators of AMPA receptors have highlighted the importance of the spatial arrangement between the phenyl and isoxazole rings for effective binding. nih.gov A near-ideal non-coplanar orientation, as seen in certain derivatives, allows for optimal alignment within the receptor's binding pocket. nih.gov Conversely, steric hindrance from bulky substituents, such as a 2-chloro-6-fluorophenyl or a tert-butyl group, can interfere with these optimal interactions and diminish activity. nih.gov

The presence and position of specific functional groups are also crucial. For example, in a series of anticancer thiophene (B33073) carboxamide derivatives designed as biomimetics of Combretastatin A-4, the substitution pattern on the phenyl ring significantly influenced their activity against hepatocellular carcinoma (HCC) cells. mdpi.com Moving a halogen substituent from the ortho to the para position on the phenyl ring led to increased activity. mdpi.com Further enhancement was observed with the introduction of two halogens at the ortho positions. mdpi.com

Spectroscopic and conformational examinations of leflunomide (B1674699) analogues, which share the 5-methylisoxazole-4-carboxamide (B3392548) core, have revealed interesting insights. mdpi.com For instance, in a 2,6-diisopropyl-aryl derivative, steric interference and the diamagnetic anisotropic effect of the amidic carbonyl group led to a notable downfield deviation of the methine protons in NMR spectra, indicating a conformationally restricted structure. mdpi.com The electronic effects of substituents, such as through π resonance, also play a significant role in determining the most stable conformation and, consequently, the biological activity. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, enabling the prediction and analysis of molecular interactions at an atomic level. For this compound, these techniques have provided crucial insights into its mechanisms of action.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to screen virtual libraries of compounds and to understand the key interactions that govern binding affinity.

Docking studies have been instrumental in identifying the binding modes of this compound derivatives with various biological targets. For instance, a docking-based virtual screening against the crystal structures of HIF-2α inhibitors unexpectedly identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a hit for a HIF-2α agonist. nih.gov Further molecular docking studies on a series of these derivatives revealed insights into their binding profiles, which were then used to guide the synthesis of compounds with improved agonistic activity. researchgate.net

In another study, molecular docking was used to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.gov The results showed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, creating ideal binding interactions. researchgate.netnih.govnih.gov Similarly, docking simulations of thiophene carboxamide derivatives in the colchicine-binding site of tubulin revealed the formation of hydrogen bonds and hydrophobic interactions that are crucial for their anticancer activity. mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. This method allows for the assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations have been employed to understand the dynamic behavior of this compound derivatives in complex with their targets. For example, MD simulations of HIF-2α agonists revealed their capacity to allosterically enhance HIF-2 dimerization, shedding light on their mechanism of action. nih.gov In-depth analysis of the binding free energy and hydrogen bonding from these simulations helped to propose a stable agonist-protein model. researchgate.net

Similarly, MD simulations were used to study the stability of thiophene carboxamide derivatives complexed with tubulin. mdpi.com The root mean square deviation (RMSD) of the complex was analyzed over a 100 ns timescale to assess the stability and compactness of the ligand-target complex. mdpi.com Low RMSD values indicated a stable and optimal fit of the ligand within the binding pocket. mdpi.com MD simulations have also been used to investigate the binding of ligands to the HIF2α PAS-B domain, revealing how ligands can enter a buried cavity and how the protein conformation can change between open and closed states. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in understanding the electronic properties of this compound derivatives and correlating them with biological activity. Methods such as Density Functional Theory (DFT) and semi-empirical approaches are frequently employed to model the molecular structure and predict its behavior. mdpi.comptfarm.pl

Researchers utilize these computational tools to calculate a variety of electronic descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comptfarm.pl The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net

In studies of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff base derivatives, DFT calculations were used to derive these electronic descriptors. These theoretical values, combined with other physicochemical parameters, helped establish quantitative relationships between the molecular structure and the observed immunological activity. To better simulate biological conditions, calculations are often performed using a Polarizable Continuum Model (PCM) to account for the effects of a solvent like water, which is crucial for determining the bioavailability of the compounds.

For other series, such as 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-one derivatives, the semi-empirical AM1 method has been used for geometry optimization and to estimate descriptor values. mdpi.comptfarm.pl More advanced studies on related derivatives have employed the B3LYP hybrid exchange-correlation energy functional with the 6-31G(d,p) basis set for more accurate calculations. mdpi.comnih.gov These quantum chemical studies are fundamental to Quantitative Structure-Activity Relationship (QSAR) analyses, which reveal how the stimulatory or inhibitory effects of these compounds are strongly dependent on the nature and position of their substituents. nih.gov

Table 1: Application of Quantum Chemical Methods in Isoxazole Derivatives Research This table summarizes the computational methods and their applications as discussed in the literature for derivatives related to this compound.

| Derivative Class | Computational Method | Basis Set | Key Findings | Reference |

| 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff bases | DFT, PCM | - | Derived electronic descriptors to correlate structure with immunological activity, accounting for solvent effects. | |

| 5-substituted 3-methylisoxazole[5,4-d]-1,2,3-triazin-4-ones | AM1 (semi-empirical) | - | Optimized geometry and estimated HOMO/LUMO orbital values to investigate immunosuppressive activities. | mdpi.comptfarm.pl |

| 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide | DFT (ab initio) | B3LYP/6-31G(d,p) | Supported QSAR studies, showing that biological effects depend on substituent origin and location. | nih.gov |

| 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole monohydrate | DFT | - | Performed NBO population analysis to describe the electronic structure. | researchgate.net |

Electrostatic Potential Mapping in Ligand-Receptor Recognition

Electrostatic potential (ESP) mapping is a valuable computational tool that provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net This technique is crucial for understanding and predicting how a ligand, such as a this compound derivative, will interact with its biological receptor. researchgate.netnih.gov

The ESP map illustrates regions of negative and positive potential, which are critical for non-covalent intermolecular interactions like hydrogen bonding and electrostatic attraction. nih.gov Typically, regions of negative potential (often colored red) are concentrated around electronegative atoms like oxygen and nitrogen and are indicative of sites that can act as hydrogen bond acceptors. nih.gov Conversely, regions of positive potential (colored blue) are usually found around hydrogen atoms attached to electronegative atoms and represent potential hydrogen bond donor sites. nih.gov

For a derivative, 5-amino-3-methyl-4-[2-(5-amino-1,3,4-oxadiazolo)]-isoxazole monohydrate, an ESP map was generated to visualize the regions exposed for intermolecular interactions. researchgate.net The theoretical analysis predicted that the oxygen atom of the isoxazole ring edge would be a primary site for forming a stable complex with a water molecule. researchgate.net However, this contrasted with solid-phase X-ray analysis, which showed that contacts were present between the water molecule and a nitrogen atom of the isoxazole ring, highlighting the method's role in exploring potential interaction sites. researchgate.net

The insights gained from ESP maps are fundamental in the early stages of drug design, offering a clear view of the interaction profile at the ligand-protein interface. nih.gov By identifying the key electrostatic features of the carboxamide and the isoxazole ring, designers can better predict the molecule's orientation and binding affinity within a receptor's active site.

Rational Design Strategies for Lead Optimization

Rational design strategies are central to the process of lead optimization, where an initial "hit" compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold has served as a valuable starting point in several drug discovery campaigns. tandfonline.comnih.govnih.gov

A notable example involved a docking-based virtual screening that identified a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative (v19) as a hit compound acting as a Hypoxia-inducible factor-2α (HIF-2α) agonist. nih.gov This discovery initiated a lead optimization process involving further structural modifications of compound v19. nih.gov These efforts led to the development of a series of new HIF-2α agonists with novel scaffolds, including the promising compounds 12g and 14d, which demonstrated significantly improved agonistic activities in vitro. nih.gov Molecular dynamics simulations supported these findings by revealing that the optimized compounds could allosterically enhance HIF-2 dimerization. nih.gov

In another rational design approach, researchers used 5-methylisoxazole-4-carboxamide as a starting fragment for developing novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. tandfonline.comnih.gov In this process, the isoxazole structure was strategically replaced with various phenyl amide groups while retaining a quinazoline (B50416) core, before the quinazoline structure itself was modified to improve flexibility and other properties. tandfonline.comnih.gov

Lead optimization also involves fine-tuning substituents on the core scaffold to maximize receptor binding. In the development of adenosine (B11128) A3 receptor antagonists, researchers found that a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring was critical for high affinity. acs.orgnih.gov To explore this further, they synthesized analogues where the chloro groups were replaced by bromo or methyl groups, demonstrating a classic strategy of systematically probing a key structural feature to refine activity. acs.orgnih.gov These examples underscore how the this compound core is a versatile template for rational drug design, allowing for targeted modifications that lead to optimized clinical candidates.

Table 2: Examples of Rational Design Strategies for Isoxazole Carboxamide Derivatives This table outlines lead optimization strategies applied to the this compound scaffold and related structures, detailing the modifications and their outcomes.

| Target/Goal | Starting Scaffold/Hit Compound | Rational Design Strategy | Outcome | Reference |

| HIF-2α Agonist | 3-phenyl-5-methyl-isoxazole-4-carboxamide (v19) | Structural optimization and modification of the initial hit. | Discovery of more potent agonists (compounds 12g and 14d) with improved activity and favorable pharmacokinetics. | nih.gov |

| FLT3 Inhibitors | 5-methylisoxazole-4-carboxamide derivative | Used as a starting point; the isoxazole structure was replaced with other groups and the core was modified for optimization. | Development of novel benzimidazole (B57391) derivatives as potent FLT3 inhibitors. | tandfonline.comnih.gov |

| Adenosine A3 Receptor Antagonists | Isoxazole derivative with a 2,6-dichlorophenyl group | Replaced the critical dichloro-substituents with bromo- or methyl-groups to probe structure-activity relationships. | Refined understanding of substituent effects on binding affinity. | acs.orgnih.gov |

| Orally Bioavailable AC Inhibitors | Benzoxazolone carboxamides | Focused structure-activity relationship (SAR) study to improve physicochemical and pharmacokinetic profiles. | Identification of a lead candidate with improved oral bioavailability and CNS distribution. | nih.gov |

Mechanistic Investigations of Biological Activities

Ionotropic Glutamate (B1630785) Receptor (AMPA) Modulation Mechanisms

Derivatives of isoxazole-4-carboxamide have emerged as significant modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to fast excitatory synaptic transmission within the central nervous system. bohrium.comnih.gov The investigation into these compounds is largely driven by their potential for developing non-opioid-based analgesics, given the high concentration of Ca2+-permeable AMPA receptor subtypes in the spinal dorsal horn, where they are critically involved in pain signaling and inflammatory pain. bohrium.com

Utilising the whole-cell patch clamp technique, researchers have examined the inhibitory properties of these derivatives. patsnap.com In studies involving HEK293t cells that expressed either homomeric GluA2 or heteromeric GluA2/3 AMPA receptors, a range of isoxazole-4-carboxamide derivatives displayed potent inhibitory actions. nih.gov Specifically, two derivatives, referred to as CIC-1 and CIC-2, demonstrated a powerful capacity to suppress AMPA receptor-mediated currents, achieving an 8-fold and a 7.8-fold reduction in peak current amplitudes, respectively. patsnap.comnih.gov This pronounced inhibition underscores their potential as functional antagonists of AMPA receptors. patsnap.com

Table 1: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptor Currents

| Compound | Receptor Subtype | Fold Inhibition of Peak Current | Reference |

|---|---|---|---|

| CIC-1 | GluA2 and GluA2/3 | 8-fold | patsnap.com, nih.gov |

| CIC-2 | GluA2 and GluA2/3 | 7.8-fold | patsnap.com, nih.gov |

The influence of isoxazole-4-carboxamide derivatives extends beyond mere current inhibition to the intricate modulation of the biophysical gating properties of AMPA receptors. bohrium.compatsnap.com These properties, including the kinetics of deactivation and desensitization, are fundamental in sculpting the synaptic response to the neurotransmitter glutamate. bohrium.com Electrophysiological recordings have confirmed that these compounds introduce profound alterations to these gating mechanisms. bohrium.comnih.gov

Research has shown that these derivatives can significantly modify the deactivation and desensitization processes in both homomeric and heteromeric AMPA receptor subunit compositions. bohrium.com By altering these kinetics, isoxazole-4-carboxamide derivatives can effectively control the time course and efficacy of synaptic transmission. bohrium.com This capacity to modulate both receptor activity and gating characteristics positions them as compelling candidates for the development of novel treatments for conditions linked to dysfunctional AMPA receptor signaling, such as chronic pain and various neurological disorders. bohrium.compatsnap.com

Immunoregulatory Pathways and Molecular Targets

Amide derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been shown to possess immunomodulatory capabilities, notably affecting the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). drugbank.comnih.gov Studies on human peripheral blood mononuclear cells stimulated by lipopolysaccharide (LPS) have been conducted to characterize these effects. drugbank.comnih.gov

These investigations have revealed that the immunomodulatory activity is highly dependent on the chemical structure of the amide substituent. drugbank.comnih.gov Some compounds demonstrated a suppressive effect on TNF-α and IL-6 production, a characteristic that was correlated with the electron-accepting nature of the substituent on the phenyl ring. drugbank.comnih.gov Conversely, other derivatives, particularly those containing an -NH group, exhibited immunostimulatory properties. drugbank.com This differential activity highlights the potential for fine-tuning the immunological response by modifying the compound's structure. drugbank.comnih.gov IL-6 is a key mediator of inflammatory responses, and under normal conditions, it stimulates the production of pro-inflammatory cytokines by myeloid cells. youtube.comnih.gov

Table 2: Immunomodulatory Effects of 5-amino-3-methylisoxazole-4-carboxylic acid Amides on Cytokine Production

| Compound Characteristic | Effect on TNF-α and IL-6 Production | Reference |

|---|---|---|

| Increasing electron-acceptor nature of amide substituent | Suppressive | drugbank.com |

| Presence of -NH group | Stimulatory | drugbank.com |

A primary mechanism by which 3-methylisoxazole-4-carboxamide derivatives, such as leflunomide (B1674699), exert their immunomodulatory effects is through the regulation of immune cell proliferation. nih.gov Leflunomide is a prodrug that is converted in the body to its active metabolite, teriflunomide (B560168). patsnap.comyoutube.com This active metabolite targets and inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo synthesis pathway of pyrimidines. patsnap.comnih.govneurology.org

Activated T and B lymphocytes, which are key players in autoimmune responses, rely heavily on this de novo pathway to support their rapid proliferation. patsnap.comdrugbank.com By inhibiting DHODH, teriflunomide restricts the pyrimidine (B1678525) pool, which in turn limits the synthesis of DNA and RNA necessary for cell division. patsnap.comyoutube.com This leads to an arrest of the cell cycle in the G1 phase, preventing the expansion of activated autoimmune lymphocytes without being cytotoxic. patsnap.comdrugbank.com Resting lymphocytes are less affected as they can utilize salvage pathways for their pyrimidine needs. nih.govneurology.org This selective inhibition of proliferating lymphocytes is a cornerstone of the drug's mechanism of action in treating autoimmune diseases. patsnap.comneurology.org Studies on amides of 5-amino-3-methylisoxazole-4-carboxylic acid have also shown differential activities in lymphocyte proliferation tests, with effects being dependent on the substituents in the phenyl ring. nih.gov

The immunomodulatory activity of this compound derivatives demonstrates differential effects on both humoral and cellular arms of the immune system. bohrium.com Leflunomide, for instance, has been shown to regulate both types of responses in the context of experimental autoimmune myasthenia gravis. bohrium.comnih.gov

In terms of humoral immunity, leflunomide can reduce the secretion of antibodies by B cells. bohrium.comnih.gov This is achieved, in part, by inhibiting follicular helper T (Tfh) cells, which are crucial for B cell activation and antibody production. bohrium.com Studies have shown a reduction in serum levels of total anti-acetylcholine receptor (AChR) IgG following leflunomide administration. bohrium.comnih.gov Furthermore, its active metabolite teriflunomide has been observed to reduce switched memory B cells. nih.gov

Regarding cellular immunity, these compounds can rebalance (B12800153) the profiles of various T helper (Th) cell subsets. bohrium.com Leflunomide has been found to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T (Treg) cells. bohrium.com Teriflunomide has also been shown to decrease the expression of the activation marker CXCR3 on CD4+ T helper cells, promoting a more tolerogenic environment. nih.gov This modulation of both B cell-mediated (humoral) and T cell-mediated (cellular) immunity underlies the therapeutic potential of these compounds in autoimmune disorders. bohrium.com

Mechanistic Insights into Selective Gene Expression Regulation

Currently, there is a lack of direct scientific literature detailing the specific mechanistic insights into how this compound or its close derivatives selectively regulate the expression of genes such as fractalkine (CX3CL1), interleukin-17F (IL-17F), interleukin-10 (IL-10), or Toll-like receptor 4 (TLR4). While these molecules are critical players in inflammatory and immune responses, and various isoxazole-containing compounds have demonstrated immunomodulatory effects, the precise impact of the this compound scaffold on the signaling pathways that govern the transcription of these specific genes remains an area for future investigation.

Enzyme and Receptor Agonism/Antagonism Mechanisms

Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Agonism and Dimerization Enhancement

Derivatives of 3-aryl-5-methyl-isoxazole-4-carboxamide have been identified as novel agonists of Hypoxia-Inducible Factor-2 alpha (HIF-2α). nih.gov HIF-2α is a critical transcription factor in the cellular response to low oxygen levels, playing a key role in the regulation of erythropoietin (EPO) production. nih.gov Through docking-based virtual screening of HIF-2α inhibitor crystal structures, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative was unexpectedly discovered as a HIF-2α agonist. nih.gov

Further structural optimization led to the development of potent HIF-2α agonists. Molecular dynamics simulations have provided insight into their mechanism of action, revealing that these compounds allosterically enhance the dimerization of HIF-2α. nih.gov This enhanced dimerization is crucial for the transcriptional activity of HIF-2α. The most promising compounds from these studies exhibited significant HIF-2α agonistic activity in vitro. nih.gov

Table 1: In Vitro HIF-2α Agonistic Activity of 3-Aryl-5-methyl-isoxazole-4-carboxamide Derivatives

| Compound | EC50 (μM) |

| 12g | 2.29 |

| 14d | 1.78 |

EC50 represents the concentration of the compound that elicits a half-maximal response.

FMS Kinase Inhibition and Selectivity Profiles

A series of 4-arylamido 3-methyl isoxazole (B147169) derivatives have been synthesized and evaluated as inhibitors of FMS kinase, a receptor tyrosine kinase involved in cell proliferation and survival. These compounds displayed selective antiproliferative activity, particularly against the U937 hematopoietic cell line.

One of the most potent inhibitors identified, 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide, demonstrated a GI50 of 0.016 μM and an IC50 of 9.95 nM for FMS kinase inhibition. Furthermore, this compound exhibited an excellent selectivity profile when screened against a panel of other kinases, indicating its potential as a targeted therapeutic agent.

G-Protein Coupled Receptor (TGR5) Agonism and GLP-1 Secretion Mechanisms

Derivatives of 3-aryl-4-isoxazolecarboxamide have been identified as potent agonists of the G-protein coupled receptor TGR5 (also known as GPBAR1). TGR5 is a receptor for bile acids and its activation in enteroendocrine L-cells of the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

High-throughput screening campaigns led to the discovery of these novel small molecule TGR5 agonists. Subsequent optimization of the initial hits resulted in the identification of exemplars that demonstrated improved in vivo GLP-1 secretion in a canine model following intracolonic administration with a glucose challenge. This mechanism of action highlights the potential of these compounds as therapeutics for metabolic disorders such as type 2 diabetes.

Dihydroorotate Dehydrogenase (DHODH) Modulation (related scaffolds)

The 5-methylisoxazole-4-carboxamide (B3392548) scaffold is notably present in the structure of leflunomide, a disease-modifying antirheumatic drug (DMARD). nih.gov Leflunomide itself is a prodrug that undergoes in vivo metabolism, where the isoxazole ring is cleaved to form the active metabolite, teriflunomide. nih.govmedchemexpress.com It is this active metabolite that is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.govmedchemexpress.comnih.gov

By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like lymphocytes. nih.govambeed.com This mechanism is central to the immunosuppressive effects of leflunomide. nih.gov It is important to note that the parent compound, 3-Methylisoxazole-4-carboxylic acid, is a reference standard for leflunomide and its impurities, and the direct DHODH inhibitory activity is attributed to the active metabolite of its derivative, leflunomide. medchemexpress.com

Mechanisms of Antiproliferative Activity in Cellular Systems

The isoxazole-carboxamide scaffold is a recurring motif in compounds exhibiting antiproliferative activity against various cancer cell lines. nih.govnih.govresearchgate.net The mechanisms underlying this activity are often linked to the inhibition of key cellular processes required for cell growth and division.

Derivatives of isoxazole-carboxamide have shown potent to moderate antiproliferative effects against a range of cancer cell lines, including those of the breast, cervix, and liver. nih.gov For some of these derivatives, the antiproliferative mechanism has been associated with the induction of cell cycle arrest. nih.gov For instance, leflunomide, a derivative of 5-methylisoxazole-4-carboxamide, has been shown to cause cell cycle arrest at the S phase in bladder cancer cell lines. nih.gov

Furthermore, related heterocyclic carboxamide structures have been investigated for their ability to induce apoptosis in cancer cells. For example, certain 1,2,4-triazole-3-carboxamide derivatives have been shown to induce cell cycle arrest and apoptosis in leukemia cells. While not a direct derivative, this highlights a potential mechanistic avenue for related carboxamide compounds. The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular machinery, such as topoisomerase II or by mimicking natural ligands to disrupt cellular signaling. nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of isoxazole derivatives are diverse, though specific research into the precise action of this compound is still developing. However, studies on closely related isoxazole structures provide significant insights into potential pathways.

General observations suggest that isoxazole derivatives possess notable antibacterial properties. nih.gov Research on a series of isoxazole carboxamide derivatives indicated that compounds featuring electron-withdrawing groups, such as halogens, exhibited enhanced activity, a finding attributed to the increased lipophilicity of the molecules.

More specific mechanistic studies on isomers have identified potential bacterial enzyme targets. For instance, research on a series of (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids, isomers of the title compound, identified bacterial serine acetyltransferase (SAT) as a key target. nih.gov In this study, the carboxylic acid moiety was found to be crucial for binding to the enzyme. nih.gov Further structure-activity relationship (SAR) analysis revealed that bulky substituents, such as phenyl or adamantane (B196018) groups on the amide nitrogen, led to a higher affinity for the enzyme compared to smaller substituents. nih.gov This suggests that N-substituted derivatives of this compound could potentially act as inhibitors of this essential bacterial enzyme.

While some studies on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives showed generally weak to mild antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, they contribute to a growing library of isoxazole compounds with potential biological activity. researchgate.net The combination of the isoxazole nucleus with other heterocyclic motifs, such as triazoles, has also been explored as a strategy to develop new therapeutic agents against resistant bacteria. nih.gov

Table 1: Investigated Antimicrobial Targets for Isoxazole Derivatives

| Isoxazole Derivative Class | Potential Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Inhibition of bacterial Serine Acetyltransferase (SAT) | The carboxylic acid moiety is critical for activity; bulky N-substituents enhance affinity. | nih.gov |

| 5-Amino-3-methylisoxazole-4-carbohydrazides | General antibacterial activity | Exhibited weak to mild activity against tested bacterial strains. | researchgate.net |

Anti-inflammatory Signal Transduction Pathways

The anti-inflammatory properties of isoxazole carboxamides have been extensively studied, with particular focus on the isomeric position of substituents on the isoxazole ring, which appears to dictate the mechanism of action.

A prominent example is the drug Leflunomide, a derivative of the isomeric 5-methylisoxazole-4-carboxamide. nih.gov Its anti-inflammatory and immunosuppressive effects are primarily mediated through its active metabolite, teriflunomide. nih.gov This metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. nih.gov By blocking this enzyme, the compound limits the proliferation of rapidly dividing cells like lymphocytes, which are crucial mediators of the inflammatory response. nih.gov

Interestingly, a study comparing the 5-methylisoxazole-4-carboxamide scaffold of Leflunomide with the 5-methylisoxazole-3-carboxamide (B1215236) scaffold revealed a critical difference in mechanism. Derivatives based on the 5-methylisoxazole-3-carboxamide structure did not inhibit DHODH, indicating that the specific arrangement of the carboxamide and methyl groups on the isoxazole ring is essential for this particular activity. nih.gov Despite not acting via the DHODH pathway, these 5-methylisoxazole-3-carboxamide derivatives still demonstrated significant anti-inflammatory effects. nih.gov

Other research has pointed to different anti-inflammatory pathways. Some isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net Additionally, certain 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives were identified as agonists of Hypoxia-inducible factor-2 alpha (HIF-2α), a transcription factor involved in cellular responses to low oxygen, which can play a role in inflammation. nih.gov

Neuroprotective Mechanistic Pathways

Derivatives of isoxazole-4-carboxamide have emerged as promising candidates for neuroprotection, primarily through their modulation of excitatory neurotransmission. Overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key factor in neuronal damage and central sensitization associated with neurological disorders and chronic pain.

Electrophysiological studies have demonstrated that certain isoxazole-4-carboxamide derivatives function as potent negative allosteric modulators of AMPA receptors. mdpi.com These compounds bind to a regulatory site on the receptor, distinct from the glutamate binding site, to inhibit its activity. mdpi.com This modulation results in a significant reduction in the peak current amplitudes mediated by the AMPA receptors. mdpi.com

Specifically, these derivatives have been shown to profoundly alter the biophysical gating properties of the receptor, including its deactivation and desensitization kinetics. mdpi.com By altering these properties, the compounds can prevent the excessive excitatory signaling that leads to excitotoxicity and neuronal cell death, while potentially preserving normal synaptic function. mdpi.com This targeted modulation of AMPA receptor kinetics represents a significant mechanistic pathway for the neuroprotective effects of isoxazole-4-carboxamide derivatives. mdpi.com

Antioxidant Activity Mechanisms and Radical Scavenging

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in a wide range of diseases. The isoxazole scaffold has been investigated for its antioxidant potential, with studies focusing on the ability of its derivatives to neutralize harmful free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate the antioxidant capacity of compounds. nih.gov In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a measurable change in color. nih.gov

Studies on fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent antioxidant activity in the DPPH assay. najah.edu Certain derivatives exhibited significantly higher radical scavenging potency than the standard antioxidant Trolox. najah.edu

Table 2: In Vitro DPPH Radical Scavenging Activity of Fluorophenyl-isoxazole-carboxamide Derivatives

| Compound | IC₅₀ (µg/ml) |

|---|---|

| Derivative 2a | 0.45 ± 0.21 |

| Derivative 2c | 0.47 ± 0.33 |

| Trolox (Standard) | 3.10 ± 0.92 |

Data sourced from Hawash, M. (2022). najah.edu

Furthermore, in vivo studies have corroborated these findings. The most potent compound from the in vitro tests was evaluated in mice, where it demonstrated a total antioxidant capacity (TAC) two-fold greater than that of the well-known antioxidant, Quercetin. najah.edu These results indicate that isoxazole-carboxamide derivatives can effectively scavenge free radicals and bolster the body's antioxidant defenses, representing a key mechanism of their protective biological activity. najah.edu

Analytical and Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 3-Methylisoxazole-4-carboxamide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the isoxazole (B147169) ring, and the amide group. The chemical shift (δ) of the methyl protons would likely appear in the upfield region, typically around 2.0-2.5 ppm. The isoxazole ring proton, being in an electron-deficient heterocyclic system, would resonate at a downfield position. The protons of the primary amide group (-CONH₂) would typically present as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. nih.gov Coupling constants (J) between adjacent protons, if any, would provide further structural insights. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the isoxazole ring carbons (C3, C4, and C5), and the carbonyl carbon of the amide group. The carbonyl carbon is characteristically found at the most downfield position, often in the range of 160-180 ppm. chemicalbook.com The carbons of the isoxazole ring would have chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. sigmaaldrich.comdocbrown.info The methyl carbon signal would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.0 - 2.5 | ~10 - 20 |

| Isoxazole-H | Downfield | - |

| NH₂ | Broad, variable | - |

| C=O | - | ~160 - 180 |

| Isoxazole-C3 | - | Downfield |

| Isoxazole-C4 | - | Mid-field |

| Isoxazole-C5 | - | Downfield |

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretching: Primary amides typically show two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. bldpharm.com

C=O stretching (Amide I band): A strong absorption band is expected in the range of 1690-1630 cm⁻¹ for the carbonyl group of the amide. chemicalbook.com

N-H bending (Amide II band): This band typically appears around 1640-1550 cm⁻¹. bldpharm.com

C=N stretching: The isoxazole ring should exhibit a C=N stretching vibration, typically in the 1650-1550 cm⁻¹ region.

C-H stretching and bending: Absorptions corresponding to the stretching and bending vibrations of the methyl and isoxazole C-H bonds would also be present. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N bonds within the isoxazole ring are expected to show strong Raman scattering.

Mass Spectrometry (ESI-MS, MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would be suitable for analyzing this compound, likely producing a prominent protonated molecule [M+H]⁺. This would allow for the accurate determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, MS/MS experiments can generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways could involve the loss of the amide group, cleavage of the isoxazole ring, or loss of the methyl group. epa.govnih.govdocbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound, confirming its atomic composition with a high degree of confidence.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. shimadzu.com The polarity of the solvent system would be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. bldpharm.comwisc.edu Visualization of the spots can be achieved under UV light or by using an iodine chamber. nih.govresearchgate.net

High Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound.

A reversed-phase HPLC method would be the most common approach. shimadzu.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, additives such as formic acid, acetic acid, or ammonium (B1175870) acetate are often included in the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification and quantification. A diode-array detector (DAD) or a UV detector would be suitable for detecting the compound based on its chromophore.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a powerful analytical technique that provides definitive proof of a molecule's three-dimensional structure in the solid state. This method involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

In a typical X-ray diffraction experiment for a compound like this compound, researchers would aim to grow a single crystal suitable for analysis. The crystal would then be mounted on a diffractometer, and a dataset would be collected. The resulting data would be processed to yield crucial parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the crystal's symmetry.

Table 1: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.8320(17) |

| b (Å) | 9.9890(18) |

| c (Å) | 15.588(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1531.0(5) |

| Z | 4 |

Note: The data presented is for a related isoxazole derivative and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound.

For this compound, with a molecular formula of C₅H₆N₂O₂, the theoretical elemental composition can be precisely calculated. This analytical method typically involves the combustion of a small, accurately weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the determination of the carbon, hydrogen, and nitrogen content. The oxygen content is usually determined by difference.

The experimental results from an elemental analyzer are then compared with the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's proposed molecular formula and its purity.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical % |

| Carbon | C | 47.62 |

| Hydrogen | H | 4.80 |

| Nitrogen | N | 22.21 |

| Oxygen | O | 25.37 |

The data in this table represents the calculated theoretical percentages based on the molecular formula C₅H₆N₂O₂ and the atomic masses of the constituent elements. Any experimentally obtained values would be expected to fall within a narrow margin of these theoretical figures to confirm the compound's identity.

Advanced Research and Application Horizons

Application in Peptidomimetic and Unnatural Amino Acid Synthesis

The isoxazole (B147169) ring is a well-regarded bioisostere, capable of mimicking the properties of amide or ester functional groups. drugdesign.orgrsc.org This characteristic is pivotal in the field of peptidomimetics, where researchers aim to design molecules that replicate the biological activity of peptides but with improved pharmacological profiles, such as enhanced stability and oral bioavailability. The rigid structure of the isoxazole moiety can serve as a substitute for a peptide bond, locking the molecule into a specific conformation that can lead to more potent and selective interactions with biological targets. rsc.org

Furthermore, isoxazole derivatives are valuable precursors in the synthesis of non-proteinogenic, or unnatural, amino acids. rsc.orgx-mol.commdpi.comnih.gov These specialized amino acids are instrumental in modern drug discovery. Research has demonstrated that 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related β-amino acid, can be successfully incorporated into peptide chains using solid-phase synthesis techniques. mdpi.comnih.gov This opens pathways to creating novel peptide hybrids and peptomers with unique structural and functional properties. mdpi.com The isoxazole core acts as a foundational building block, allowing for the construction of amino acids with diverse functionalities not found in nature. rsc.org

| Application | Function of Isoxazole Ring | Potential Advantage | Relevant Research Focus |

|---|---|---|---|

| Peptidomimetics | Acts as a rigid bioisosteric replacement for the peptide bond. rsc.orgresearchgate.net | Increases metabolic stability and controls molecular conformation. | Development of enzyme-resistant therapeutic agents. nih.gov |

| Unnatural Amino Acids | Serves as a core scaffold for synthesis. rsc.orgmdpi.com | Allows introduction of novel side chains and functionalities. | Creation of α/β-mixed peptides with unique biological activities. nih.gov |

Role in Pharmaceutical Process Chemistry and Impurity Profiling

In industrial pharmaceutical synthesis, 3-Methylisoxazole-4-carboxamide is recognized primarily in the context of process chemistry, particularly as a known process-related impurity. google.comgoogle.com Its formation is a critical consideration in the manufacturing of the immunomodulatory drug Leflunomide (B1674699), where it can arise from a precursor, 3-Methylisoxazole-4-carboxylic acid. google.comgoogle.comsynzeal.com

The control of such impurities is mandated by stringent regulatory standards from agencies like the FDA and EMA to ensure the safety, quality, and consistency of the final active pharmaceutical ingredient (API). ontosight.ai Pharmaceutical development, therefore, involves creating robust manufacturing processes that minimize the generation of this compound and other related substances.

Impurity profiling relies on sophisticated analytical methods to detect, identify, and quantify these trace compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique used for this purpose, often coupled with mass spectrometry (MS) for definitive structural confirmation. ontosight.aidergipark.org.trresearchgate.net The development and validation of these analytical techniques are essential for quality control throughout the drug manufacturing lifecycle. orientjchem.org

| Technique | Application in Profiling | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and related impurities in drug substances. researchgate.net | Mobile Phase: Toluene-Chloroform-Ethanol; Detection: UV at 266 nm. researchgate.net |

| Gas Chromatography (GC) | Detection of volatile impurities and starting materials from the synthesis process. ontosight.aiorientjchem.org | Column: DB-624; Detector: FID. orientjchem.org |

| Mass Spectrometry (MS) | Structural identification and confirmation of impurities. dergipark.org.trresearchgate.net | Often coupled with HPLC (LC-MS) for enhanced specificity. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of unknown impurities. ontosight.ai | Provides information on the chemical environment of atoms. |

Potential in Advanced Materials Science Research

While its role in pharmaceuticals is established, the intrinsic chemical properties of this compound suggest a frontier of applications in materials science. scilit.comresearchgate.net The electron-rich isoxazole ring is a feature of interest for creating organic functional materials. rsc.orgscilit.com This heterocycle can participate in various non-covalent interactions, including π–π stacking, which is crucial for charge transport in organic electronic devices. rsc.org

Research into isoxazole-containing polymers has highlighted their potential in several areas. These polymers can exhibit desirable thermal properties and have been investigated for applications ranging from organic light-emitting diodes (OLEDs) and semiconductors to energetic materials. researchgate.netresearchgate.netrsc.orgacs.org The synthesis of polyisoxazoles can be achieved through methods like nitrile-N-oxide cycloaddition, yielding materials with varied properties depending on the specific monomers and reaction conditions used. rsc.org The carboxamide group on this compound provides a reactive site that could be exploited for polymerization or for creating coordination polymers with metal ions, potentially leading to new materials with unique catalytic or optical properties. nih.gov

| Potential Application Area | Key Property of Isoxazole Moiety | Example Research Direction |

|---|---|---|

| Organic Electronics (OLEDs, OFETs) | Electron-rich aromatic system, facilitates charge transport. researchgate.netacs.org | Synthesis of soluble, isoxazole-containing conjugated polymers. researchgate.net |

| Functional Polymers | Can be integrated into polymer backbones via cycloaddition reactions. rsc.org | Development of polyisoxazoles with high thermal stability and specific glass transition temperatures. rsc.orgrsc.org |

| Liquid Crystals | Rigid core structure can promote the formation of ordered phases. scilit.comresearchgate.net | Design of thermotropic liquid crystals containing isoxazole units. researchgate.net |

| Energetic Materials | High nitrogen and oxygen content in some derivatives. | Synthesis of energetic polymers based on bis-isoxazole cores for formulations with high energy density. rsc.org |

Q & A

Q. What are the established synthetic routes for 3-methylisoxazole-4-carboxamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters or amides with hydroxylamine derivatives. For example, ethyl 4-methylisoxazole-3-carboxylate (a precursor) can be synthesized via reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by cyclization . To optimize purity:

- Use column chromatography for intermediate purification.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Confirm final product purity using HPLC (≥95% by area) and melting point analysis (mp 168–170°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.4 ppm (s, 3H, CH₃), δ 6.2 ppm (s, 1H, isoxazole C-H), and δ 8.1 ppm (s, 1H, CONH₂) .

- IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch of carboxamide) and ~1540 cm⁻¹ (C=N stretch of isoxazole) .

- Mass Spectrometry : ESI-MS m/z 142.04 [M+H]⁺ .

Q. What are the common functionalization reactions of this compound?

- Methodological Answer :

- Esterification : React with ethanol/H₂SO₄ to form ethyl 3-methylisoxazole-4-carboxylate (yield ~75%) .

- Amide Coupling : Use EDC/HOBt to link to amines (e.g., benzylamine) for SAR studies .

- Halogenation : Bromination at the 5-position using NBS in CCl₄ (light-mediated, 60% yield) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-5 of isoxazole) prone to nucleophilic attack .

- Simulate transition states for reactions with amines or thiols to estimate activation energies .

- Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC assays against S. aureus ATCC 25923) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity results .

- Structural Confirmation : Re-analyze disputed compounds via single-crystal X-ray diffraction to verify regiochemistry (e.g., vs. 5-methyl isomers) .

Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate derivatives in buffers (pH 2–9) at 37°C; quantify degradation via UV-Vis (λmax = 270 nm). Electron-withdrawing groups (e.g., NO₂) reduce hydrolysis rates at acidic pH .

- Computational LogP Analysis : Use Molinspiration software to correlate lipophilicity with metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.